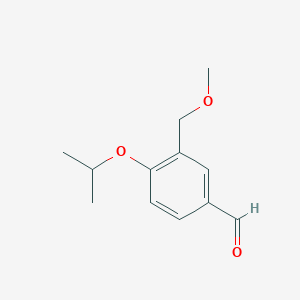

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a derivative of benzaldehyde, which is a key starting material in various synthetic pathways for producing aromatic compounds with potential inhibitory activities and other significant chemical properties. The related compounds discussed in the provided papers include a series of 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) which have been evaluated as inhibitors of rat liver catechol O-methyltransferase, showing that the presence of electron-withdrawing substituents can enhance inhibitory activity .

Synthesis Analysis

The synthesis of related compounds involves starting from benzaldehyde and introducing various substituents to achieve the desired chemical structure. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves multiple steps and yields a compound that undergoes further photochemical and acid-catalyzed rearrangements . Another related compound, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, and its conformation was found to be stable due to intramolecular hydrogen-bonding interactions . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, involving photochemical and acid-catalyzed rearrangements. For instance, the compound 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one undergoes photorearrangement to produce different types of phenols and undergoes acid-catalyzed rearrangement to yield 3-carbomethoxy-4-methylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the benzaldehyde core. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interaction with biological targets, as seen in the case of isovanillins, which exhibit varying patterns of inhibition against catechol O-methyltransferase depending on the substituents present . The spectroscopic studies provide detailed insights into the electronic and structural characteristics that define their physical and chemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde plays a crucial role in the synthesis of various organic compounds. It has been used in the synthesis of protected 7-isopropoxy-8-methoxy-1,2,3,6-tetrahydro-2-benzazocines and 9-isopropoxy-8-methoxy-3,6-dihydro-2-benzazocines, which are important in the field of organic chemistry (Panayides et al., 2007).

- The compound has been involved in the synthesis of substituted indenols, indenones, indanones, and indenes through ring-closing metathesis, demonstrating its versatility in organic synthesis (Coyanis et al., 2006).

Optical and Electrical Properties

- 4-Isopropoxy-3-(methoxymethyl)benzaldehyde derivatives have been studied for their opto-electrical properties. For instance, 3-Hydroxy-4-methoxy benzaldehyde has shown potential in opto-electrical applications due to its optical transparency and suitable bandgap, highlighting the material's relevance in this field (Perumal & Ananthi, 2021).

- The compound's derivatives have also been explored for their nonlinear optical properties, particularly in second harmonic generation applications (Singh et al., 2001).

Pharmaceutical and Health Applications

- Some derivatives of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde have been investigated for their potential in inhibiting enzymes like catechol O-methyltransferase, which is significant in the pharmaceutical field (Borchardt et al., 1982).

- Additionally, certain benzazocine compounds synthesized from derivatives of this chemical have been tested for anti-cancer activity, illustrating its potential in medicinal chemistry (Panayides et al., 2007).

Eigenschaften

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)